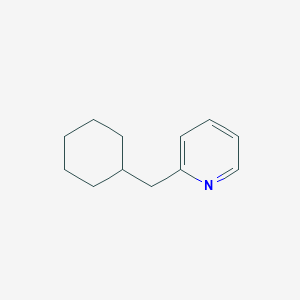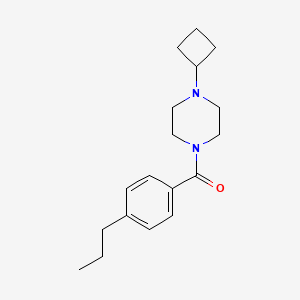
(4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone: is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone typically involves the reaction of 4-cyclobutylpiperazine with 4-propylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used. The reaction mixture is stirred at room temperature for several hours until the product is formed.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality. The use of advanced purification techniques such as column chromatography or recrystallization is employed to obtain the pure compound.
Análisis De Reacciones Químicas
(4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., alkyl halides, amines)
Major Products Formed:
Oxidation: Oxo derivatives
Reduction: Reduced derivatives
Substitution: Substituted piperazine derivatives
Aplicaciones Científicas De Investigación
(4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact molecular pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
(4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone: can be compared with other similar compounds, such as:
4-Cyclopropylpiperazin-1-yl-(4-propylphenyl)methanone
4-Cyclobutylpiperazin-1-yl-(4-ethylphenyl)methanone
4-Cyclobutylpiperazin-1-yl-(4-butylphenyl)methanone
These compounds share structural similarities but differ in the nature of the substituents on the phenyl ring, which can lead to variations in their biological activities and applications.
Propiedades
Fórmula molecular |
C18H26N2O |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(4-cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone |
InChI |
InChI=1S/C18H26N2O/c1-2-4-15-7-9-16(10-8-15)18(21)20-13-11-19(12-14-20)17-5-3-6-17/h7-10,17H,2-6,11-14H2,1H3 |
Clave InChI |
BYPQRZXYZYFDLN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


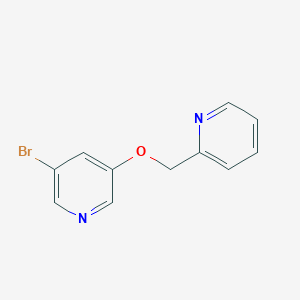
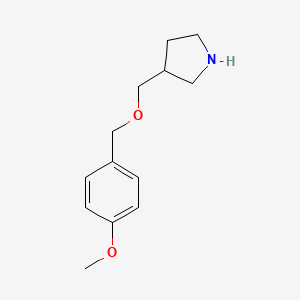
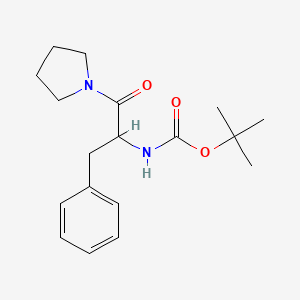
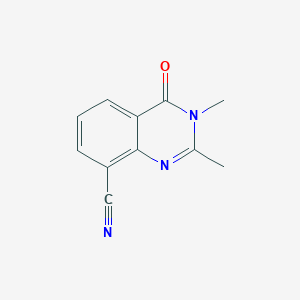
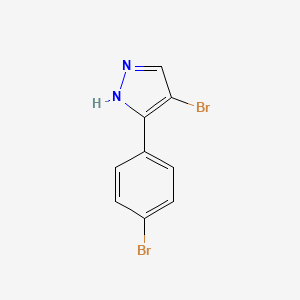
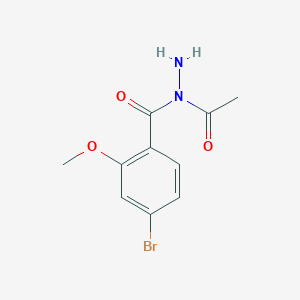
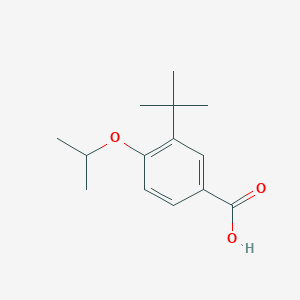

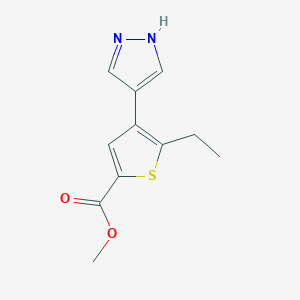
![Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B15356759.png)
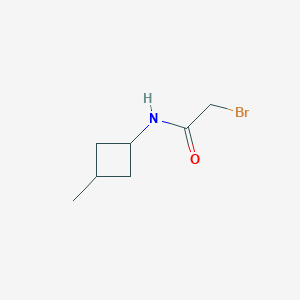
![N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide](/img/structure/B15356776.png)
